2-Chloromethyl-1,4,5-trimethyl-1H-imidazole
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Overview
Description
2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and three methyl groups attached to the imidazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride typically involves the chloromethylation of 1,4,5-trimethylimidazole. This can be achieved by reacting 1,4,5-trimethylimidazole with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid. The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination. The final product is typically purified through crystallization or distillation processes.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted imidazoles depending on the nucleophile used.
Oxidation Products: Imidazole N-oxides.
Reduction Products: Methyl derivatives of the imidazole ring.
Scientific Research Applications
2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. This property makes it a valuable tool in the study of biochemical pathways and the development of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
- 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
- 2-(bromomethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride
Uniqueness
2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of three methyl groups on the imidazole ring enhances its lipophilicity, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
2-(chloromethyl)-1,4,5-trimethylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-5-6(2)10(3)7(4-8)9-5/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHDXQLJLWCCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)CCl)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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